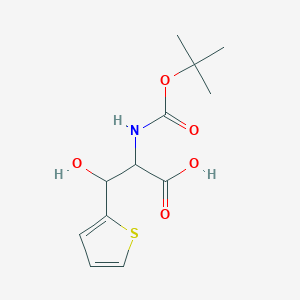
Boc-D-threo-3-(Thiophen-2-yl)serin
Übersicht
Beschreibung
Boc-D-threo-3-(thiophen-2-yl)serine is a biochemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a serine residue protected by a tert-butoxycarbonyl (Boc) group .
Wissenschaftliche Forschungsanwendungen
Boc-D-threo-3-(thiophen-2-yl)serine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of protein interactions and enzyme mechanisms . In medicine, it serves as a model compound for the development of new drugs and therapeutic agents . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Vorbereitungsmethoden
The synthesis of Boc-D-threo-3-(thiophen-2-yl)serine involves several steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound .
Analyse Chemischer Reaktionen
Boc-D-threo-3-(thiophen-2-yl)serine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of thiols .
Wirkmechanismus
The mechanism of action of Boc-D-threo-3-(thiophen-2-yl)serine involves its interaction with specific molecular targets and pathways . The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity . The Boc group provides steric protection, allowing the compound to interact selectively with target molecules . These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Boc-D-threo-3-(thiophen-2-yl)serine can be compared with other similar compounds, such as Boc-D-threo-3-(phenyl)serine and Boc-D-threo-3-(pyridyl)serine . These compounds share a similar serine backbone but differ in the aromatic ring attached to the serine residue . The presence of different aromatic rings can influence the compound’s chemical reactivity, binding affinity, and biological activity . Boc-D-threo-3-(thiophen-2-yl)serine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties .
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(17)13-8(10(15)16)9(14)7-5-4-6-19-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOJPDVRQCXNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CS1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



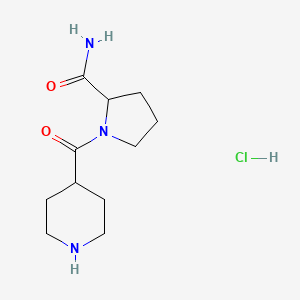
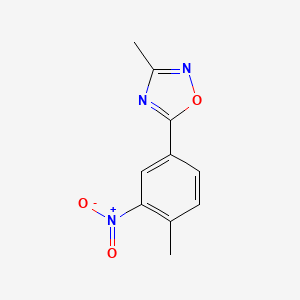
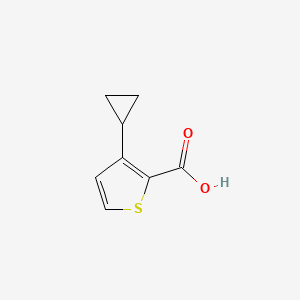

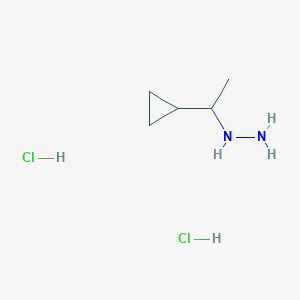
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)
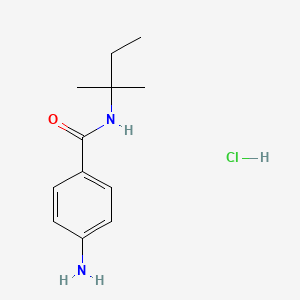

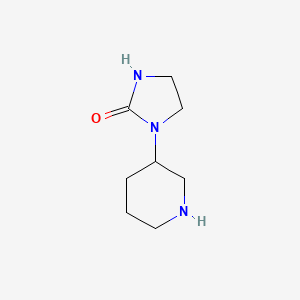
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

